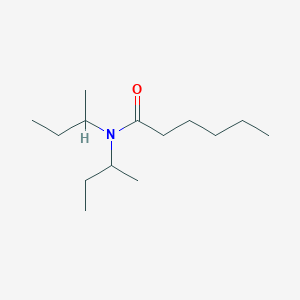

Hexanamide, N,N-bis(1-methylpropyl)-

Beschreibung

Overview of Amide Functional Group Chemistry in Academic Research

The amide functional group, consisting of a carbonyl group (C=O) bonded directly to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. solubilityofthings.com These compounds are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R'') based on the number of carbon-containing groups attached to the nitrogen atom. solubilityofthings.commasterorganicchemistry.com N,N-bis(1-methylpropyl)hexanamide is a tertiary amide.

Amides are synthesized chemically through the dehydration reaction of a carboxylic acid and an amine. organicchemexplained.com Once formed, the amide bond is notably stable due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group's pi system. masterorganicchemistry.com This resonance imparts a partial double-bond character to the C-N bond, resulting in restricted rotation and a planar geometry. masterorganicchemistry.com

The properties of amides are distinct from their parent amines and carboxylic acids. While amines are basic and carboxylic acids are acidic, amides are generally considered neutral. organicchemexplained.com The electronegativity of the oxygen and nitrogen atoms makes the amide group polar, which allows smaller amide molecules to be soluble in polar solvents like water. chemistrytalk.org This polarity and the ability of primary and secondary amides to participate in hydrogen bonding are crucial for the structure of large biological molecules. solubilityofthings.comchemistrytalk.org Amides are fundamental to life, forming the peptide bonds that link amino acids into proteins. organicchemexplained.com They are also prevalent in pharmaceuticals and synthetic polymers like nylon and Kevlar, valued for their stability and connective capabilities. chemistrytalk.org

Significance of Substituted Hexanamides in Contemporary Chemical Research

Substituted hexanamides, which are derivatives of hexanoic acid, are a subject of interest in various fields of chemical research, particularly in agricultural and materials science. The nature of the substituents on the nitrogen atom significantly influences the compound's physicochemical properties, such as steric hindrance, boiling point, and density.

N,N-bis(1-methylpropyl)hexanamide is a tertiary amide with two branched alkyl groups (1-methylpropyl, also known as sec-butyl) attached to the nitrogen. While specific research on this exact compound is limited, its structural isomer, N,N-bis(2-methylpropyl)hexanamide (also known as N,N-Diisobutylhexanamide), is more thoroughly documented, especially in agricultural applications where it may be used as a synergist or formulation additive in pesticides. vulcanchem.com The branched alkyl chains in these molecules introduce steric bulk around the amide group, which can affect their reactivity and interaction with biological systems. vulcanchem.com

The study of analogous compounds provides insight into the properties of substituted hexanamides. For instance, comparing the properties of different N-substituted amides highlights trends in their physical characteristics.

| Property | Hexanamide (B146200) | N-propylhexanamide | N-butylhexanamide | N,N-bis(2-methylpropyl)heptanamide (Analogue) |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₃NO | C₉H₁₉NO | C₁₀H₂₁NO | C₁₅H₃₁NO |

| Molecular Weight (g/mol) | 115.17 | 157.25 | 171.28 | 241.41 |

| Boiling Point | 255 °C | Data not available | Data not available | 287.6 °C |

| Melting Point | 101 °C | Data not available | Data not available | Data not available |

| Density | 0.999 g/cm³ (at 20 °C) | Data not available | Data not available | 0.858 g/cm³ |

This table compiles data from various sources for comparative analysis. vulcanchem.comchemeo.comnih.govnist.govnih.gov

Stereochemical Considerations for Chiral Amides, including N,N-bis(1-methylpropyl)hexanamide

Chirality is a critical aspect of molecular chemistry, particularly for compounds with biological activity. A molecule is chiral if it is non-superimposable on its mirror image. Chiral amides have become powerful and versatile compounds in asymmetric synthesis, a field focused on preparing enantiomerically pure compounds. rsc.orgiupac.org

N,N-bis(1-methylpropyl)hexanamide is a notable example of a chiral amide. The source of its chirality lies in the two N-substituents: the 1-methylpropyl (or sec-butyl) groups. Each of these groups contains a stereocenter at the carbon atom bonded to the nitrogen. Consequently, the molecule can exist in three distinct stereoisomeric forms:

(R,R)-N,N-bis(1-methylpropyl)hexanamide

(S,S)-N,N-bis(1-methylpropyl)hexanamide

(R,S)-N,N-bis(1-methylpropyl)hexanamide (a meso compound)

Historical Context and Evolution of Research on Hexanamide Derivatives

The study of amides is deeply rooted in the history of organic chemistry. The discovery and understanding of the amide bond were pivotal, particularly with its identification as the "peptide bond" responsible for protein structure in the early 20th century. This realization spurred extensive research into amide synthesis and properties.

Early methods for amide synthesis involved the direct heating of ammonium (B1175870) carboxylate salts. However, the evolution of synthetic organic chemistry brought forth more sophisticated and milder methods. The development of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), revolutionized the formation of amide bonds under controlled conditions, which is essential for peptide synthesis and the creation of complex molecules. masterorganicchemistry.comchemistrytalk.org

Research into hexanamide and its derivatives has paralleled the broader advancements in amide chemistry. Initially, studies focused on the fundamental properties and reactions of simple hexanamides. chemeo.comnih.gov As synthetic methodologies advanced, so did the ability to create more complex, substituted hexanamides. This allowed for the investigation of how different alkyl or aryl groups on the nitrogen atom affect the molecule's properties and potential applications. This progression led to the synthesis and study of compounds like N,N-bis(1-methylpropyl)hexanamide and its isomers, driven by the search for new molecules with specific functions in fields ranging from agrochemicals to pharmaceuticals. vulcanchem.com The ongoing development of novel catalytic methods continues to expand the possibilities for synthesizing chiral and highly functionalized amide derivatives. acs.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

100887-36-3 |

|---|---|

Molekularformel |

C14H29NO |

Molekulargewicht |

227.39 g/mol |

IUPAC-Name |

N,N-di(butan-2-yl)hexanamide |

InChI |

InChI=1S/C14H29NO/c1-6-9-10-11-14(16)15(12(4)7-2)13(5)8-3/h12-13H,6-11H2,1-5H3 |

InChI-Schlüssel |

DIKQSIZOYARCDK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)N(C(C)CC)C(C)CC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N,n Bis 1 Methylpropyl Hexanamide and Analogues

Classical Amide Bond Formation Strategies in Laboratory Synthesis

The traditional synthesis of amides, a cornerstone of organic chemistry, typically involves the reaction of a carboxylic acid or its derivative with an amine. For a sterically hindered target like N,N-bis(1-methylpropyl)hexanamide, these methods require specific conditions and reagents to overcome the low reactivity of the bulky di-sec-butylamine (B1584033) nucleophile. chimia.chfiveable.me

Condensation Reactions with Carboxylic Acid Derivatives and Amines

The direct condensation of a carboxylic acid, such as hexanoic acid, with an amine is generally unfavorable and requires high temperatures, which can lead to side reactions. A more effective classical approach involves activating the carboxylic acid by converting it into a more reactive derivative. libretexts.org

Common activated derivatives used for this purpose include:

Acyl Chlorides: Hexanoyl chloride, prepared from hexanoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is highly electrophilic and reacts readily with di-sec-butylamine. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Acid Anhydrides: Hexanoic anhydride (B1165640) can also be used. The reaction with di-sec-butylamine yields the desired amide and a molecule of hexanoic acid as a byproduct. While generally less reactive than acyl chlorides, anhydrides are suitable reagents for many amidation reactions.

Esters: The aminolysis of esters is another pathway. While simple alkyl esters are relatively unreactive, activated esters, such as phenolic esters, can undergo nucleophilic acyl substitution with amines to form amides. libretexts.org

The general principle behind using these derivatives is to introduce a better leaving group (e.g., Cl⁻, RCOO⁻) compared to the hydroxide (B78521) ion (OH⁻) of the parent carboxylic acid, thereby facilitating the nucleophilic attack by the amine. libretexts.org

Exploration of Coupling Reagents for Enhanced Yield and Selectivity

To avoid the often harsh conditions required for preparing acyl chlorides or anhydrides, a wide array of coupling reagents has been developed to facilitate direct amide bond formation from carboxylic acids and amines under milder conditions. chimia.chmasterorganicchemistry.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. masterorganicchemistry.com This approach is particularly valuable for synthesizing sterically hindered amides where reaction rates are slow. chimia.chchimia.ch

Several classes of coupling reagents are prominent:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and its more water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. masterorganicchemistry.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective for difficult couplings, including those involving sterically hindered amines.

Uronium/Aminium Salts: This class includes some of the most efficient coupling reagents available. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high reactivity and ability to promote amide bond formation in excellent yields, even in challenging cases.

The choice of reagent and reaction conditions is crucial for optimizing the synthesis of N,N-bis(1-methylpropyl)hexanamide, balancing reactivity, cost, and the ease of purification from byproducts.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example (Abbreviation) | Primary Byproduct | Key Features |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylurea (DCU) | Cost-effective; DCU byproduct has low solubility. masterorganicchemistry.com |

| Carbodiimides | EDC | Water-soluble urea | Easy removal of byproduct through aqueous workup. masterorganicchemistry.com |

| Phosphonium Salts | PyBOP | Tripyrrolidinophosphine oxide | High efficiency for sterically hindered couplings. |

| Uronium Salts | HATU | Tetramethylurea | Very high reactivity; often used with a base like DIPEA. rsc.org |

| Uronium Salts | COMU® | Morpholinyl-based urea | High reactivity and stability, considered a safer alternative to HATU. |

Advanced Catalytic Approaches to Hexanamide (B146200) Synthesis

Modern synthetic chemistry increasingly favors catalytic methods that offer greater efficiency, atom economy, and sustainability compared to classical stoichiometric approaches. researchgate.net

Transition Metal-Catalyzed Amidation Reactions

Transition-metal catalysis provides powerful and atom-economical routes to amides. researchgate.net These methods often utilize readily available starting materials and proceed under milder conditions. For the synthesis of N,N-disubstituted amides, several strategies have been developed:

Oxidative Amidation: Copper or iron catalysts can facilitate the oxidative coupling of aldehydes with amines in the presence of an oxidant. organic-chemistry.org For instance, hexanal (B45976) could be coupled with di-sec-butylamine to form the target amide.

Dehydrogenative Coupling: Ruthenium-based catalysts are known to promote the direct formation of amides from primary alcohols and amines, with the only byproduct being hydrogen gas (H₂). researchgate.net This approach could, in principle, synthesize N,N-bis(1-methylpropyl)hexanamide from 1-hexanol (B41254) and di-sec-butylamine.

Transamidation: Transition-metal-free methods for the transamidation of unactivated tertiary amides have been developed, proceeding via selective N-C bond cleavage under mild conditions. nih.govresearchgate.net This allows for the conversion of one amide into another.

These catalytic systems often exhibit broad functional group tolerance and can be effective for producing sterically hindered products. researchgate.net

Organocatalytic and Biocatalytic Pathways to N,N-bis(1-methylpropyl)hexanamide

In recent years, organocatalysis and biocatalysis have emerged as powerful, metal-free alternatives for amide synthesis, offering high selectivity and environmentally benign conditions. acs.orgrug.nl

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative amidation of aldehydes. organic-chemistry.orgacs.org The NHC activates the aldehyde, which can then react with an amine. Another approach involves the use of organic guanidine (B92328) catalysts for the ring-opening aminolysis of lactones with amines to form N-aryl amides. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. researchgate.net Acyltransferases or lipases can catalyze the formation of amide bonds from acids or esters and amines. google.com For example, an appropriate enzyme could potentially catalyze the reaction between hexanoic acid (or an ester thereof) and di-sec-butylamine. Another innovative biocatalytic route merges the action of nitrile hydratase enzymes with chemocatalysis in a one-pot system to construct amides from nitriles. nih.govresearchgate.net

Table 2: Overview of Advanced Catalytic Approaches

| Approach | Catalyst Type | Typical Starting Materials | Key Advantages |

|---|---|---|---|

| Transition Metal-Catalyzed Amidation | Ru, Pd, Cu, Fe | Alcohols/Aldehydes + Amines | High atom economy, use of readily available precursors. researchgate.netutexas.edu |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Aldehydes + Amines | Metal-free, mild reaction conditions. acs.org |

| Biocatalysis | Enzymes (e.g., Lipases, Acyltransferases) | Carboxylic Acids/Esters + Amines | High selectivity, environmentally friendly (aqueous media). researchgate.netgoogle.com |

Synthetic Modifications and Derivatization Studies of the Hexanamide Core

Modification of the core structure of N,N-bis(1-methylpropyl)hexanamide is crucial for developing analogues for structure-activity relationship (SAR) studies. These studies help in understanding how different parts of the molecule contribute to its properties. nih.gov

Functionalization of the Alkyl Chains

The hexanoyl (C6) chain is a key component for modification. Rhodium-catalyzed C-H amination is a powerful technique for introducing nitrogen-containing functional groups at allylic or benzylic positions of a natural product or complex molecule. nih.gov This method allows for site-selective derivatization at otherwise unfunctionalized positions, which can be used to install linkers for further conjugation. nih.gov

Another strategy involves starting with functionalized carboxylic acids. For example, a hexanoic acid derivative with a substituent at a specific position can be used as the starting material for the amidation reaction, directly incorporating the desired functionality into the final amide product.

Table 2: Potential Functionalization Reactions for the Hexanamide Core

| Reaction Type | Reagents/Catalyst | Target Site | Potential Outcome |

|---|---|---|---|

| C-H Amination | Rh₂(esp)₂ / Sulfamate Precursor | Allylic C-H bonds on the hexanoyl chain | Introduction of amine or protected amine groups. nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | α-position of the carbonyl group | Introduction of a bromine atom for further substitution. |

Modification of the Amide Nitrogen Substituents

The N,N-bis(1-methylpropyl) groups are critical determinants of the molecule's steric and electronic properties. Modifying these substituents can significantly alter the compound's characteristics. A common method to achieve this is through N-dealkylation followed by re-alkylation. N-dealkylation of tertiary amines can be accomplished through various methods, including modified Polonovski reactions using reagents like m-chloroperbenzoic acid (m-CPBA) followed by iron(II) chloride. mdpi.com

Once a secondary amide (N-(1-methylpropyl)hexanamide) is formed, a different alkyl group can be introduced. N-alkylation of amides can be achieved using alcohols under transfer hydrogenation conditions, which is an environmentally friendly method that produces water as the only byproduct. nih.gov This allows for the synthesis of unsymmetrical N,N-dialkylamides.

Synthesis of Novel Hexanamide Analogues for Structure-Activity Probing

Creating a library of novel hexanamide analogues is essential for comprehensive SAR studies. This involves systematically varying the three main components of the molecule: the acyl chain, the N-alkyl substituents, and the stereochemistry.

For example, the length and branching of the acyl chain can be altered by starting with different carboxylic acids (e.g., butanoic acid, octanoic acid, or isohexanoic acid). The N-alkyl groups can be replaced with other secondary or primary alkyl groups (e.g., isopropyl, isobutyl, cyclopentyl) by using the corresponding amines in the initial amide synthesis.

Palladium-catalyzed reactions have been shown to be tolerant of various N,N-disubstituted amides with different carbon chain lengths, though very long alkyl chains can sometimes hinder reactivity. acs.org The synthesis of a diverse set of analogues allows for a systematic exploration of the chemical space around the parent compound, providing valuable data for understanding its biological or material properties.

Spectroscopic Characterization Techniques in Research on N,n Bis 1 Methylpropyl Hexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, providing clues about the functional group it is attached to. In N,N-bis(1-methylpropyl)hexanamide, the presence of two chiral centers at the 1-methylpropyl groups can lead to the observation of diastereotopic protons, which may exhibit different chemical shifts.

Predicted ¹H NMR Data for N,N-bis(1-methylpropyl)hexanamide:

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (hexyl) | ~0.9 | Triplet | 3H |

| (CH₂)₃ (hexyl) | ~1.3 | Multiplet | 6H |

| α-CH₂ (hexyl) | ~2.2 | Triplet | 2H |

| N-CH | ~3.8 | Multiplet | 2H |

| CH₂ (1-methylpropyl) | ~1.5 | Multiplet | 4H |

| CH₃ (1-methylpropyl, terminal) | ~0.9 | Triplet | 6H |

| CH₃ (1-methylpropyl, branch) | ~1.2 | Doublet | 6H |

This data is predicted based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

Predicted ¹³C NMR Data for N,N-bis(1-methylpropyl)hexanamide:

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~173 |

| N-CH | ~55 |

| α-CH₂ (hexyl) | ~36 |

| CH₂ (hexyl) | ~31, 25, 22 |

| CH₃ (hexyl) | ~14 |

| CH₂ (1-methylpropyl) | ~28 |

| CH₃ (1-methylpropyl, branch) | ~20 |

| CH₃ (1-methylpropyl, terminal) | ~11 |

This data is predicted based on typical chemical shifts for similar functional groups.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For N,N-bis(1-methylpropyl)hexanamide, COSY would be used to trace the connectivity within the hexyl chain and the two 1-methylpropyl groups.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the direct assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the protons on the 1-methylpropyl groups to the carbonyl carbon of the hexanamide (B146200) moiety.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Electron Ionization (EI-MS) : In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a pattern of fragment ions. For N,N-bis(1-methylpropyl)hexanamide, common fragmentation pathways would include cleavage of the amide bond and fragmentation of the alkyl chains.

Chemical Ionization (CI-MS) : CI-MS is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak. This is useful for confirming the molecular weight of the compound.

Predicted Key Fragments in the EI Mass Spectrum of N,N-bis(1-methylpropyl)hexanamide:

| m/z | Predicted Fragment |

| 227 | [M]⁺ (Molecular Ion) |

| 156 | [M - C₅H₁₁]⁺ |

| 128 | [M - C₇H₁₅]⁺ |

| 100 | [CH₃(CH₂)₄CO]⁺ |

| 86 | [N(CH(CH₃)CH₂CH₃)₂]⁺ |

| 57 | [C₄H₉]⁺ |

This data is predicted based on general fragmentation patterns of amides.

Electrospray ionization (ESI-MS) is a very soft ionization technique that is particularly useful for polar and large molecules. rsc.org It typically produces protonated molecules [M+H]⁺ or adducts with other cations, such as [M+Na]⁺. For N,N-bis(1-methylpropyl)hexanamide, ESI-MS would be expected to show a strong signal for the protonated molecule at m/z 228, confirming the molecular weight of the compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. ufl.eduresearchgate.net For N,N-bis(1-methylpropyl)hexanamide, with the molecular formula C₁₄H₂₉NO, HRMS provides an experimental mass that can be compared against a theoretically calculated exact mass, confirming the compound's identity.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). sisweb.com In HRMS, the compound is typically ionized, often by protonation to form the [M+H]⁺ ion, and its mass-to-charge ratio (m/z) is measured. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers allows for mass determination to within a few parts per million (ppm), enabling the unambiguous confirmation of the molecular formula. thermofisher.comucm.es

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₄H₂₉NO | 227.22491 |

| Protonated Molecule [M+H]⁺ | C₁₄H₃₀NO⁺ | 228.23274 |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For N,N-bis(1-methylpropyl)hexanamide, the IR spectrum is dominated by absorptions corresponding to the vibrations of the amide group and the hydrocarbon skeleton.

Analysis of Amide I and Amide II Bands

The amide group gives rise to several characteristic vibrational bands. leibniz-fli.de The most prominent of these is the Amide I band, which appears in the region of 1700-1600 cm⁻¹. acs.orgnih.gov This band is primarily due to the C=O stretching vibration and is a strong, sharp indicator of the amide functional group. leibniz-fli.de For tertiary amides like N,N-bis(1-methylpropyl)hexanamide, this band typically appears between 1680 and 1630 cm⁻¹. spectroscopyonline.com

The Amide II band, typically found between 1580 and 1510 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de However, because N,N-bis(1-methylpropyl)hexanamide is a tertiary amide, it lacks an N-H bond. Consequently, the characteristic Amide II band is absent from its IR spectrum, a key feature that helps distinguish it from primary and secondary amides. spectroscopyonline.comlibretexts.org

| Vibrational Band | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode | Presence in N,N-bis(1-methylpropyl)hexanamide |

|---|---|---|---|

| Amide I | 1680 - 1630 | C=O Stretch | Present (Strong) |

| Amide II | 1580 - 1510 | N-H Bend & C-N Stretch | Absent |

Vibrational Spectroscopy for Conformational Analysis of Hexanamides

Vibrational spectroscopy is a powerful tool for investigating the conformational isomers (rotamers) of molecules. researchgate.netiu.edu.sa The flexibility of the hexanoyl chain and the rotational freedom around the C-N and N-alkyl bonds in N,N-bis(1-methylpropyl)hexanamide give rise to multiple possible conformations in solution. These different spatial arrangements can lead to subtle shifts in the vibrational frequencies of certain bonds, particularly the C-H and C-C bonds of the alkyl chains. nsf.gov

Other Spectroscopic Methods in Academic Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The amide functional group contains non-bonding (n) electrons on the oxygen atom and pi (π) electrons in the C=O double bond.

Amides typically exhibit two main electronic transitions: a π → π* transition and an n → π* transition. researchgate.netuzh.ch

The π → π transition* is of high energy and high intensity, usually occurring in the far-UV region around 180-200 nm. aip.org

The n → π transition* is of lower energy and significantly lower intensity. For simple amides, this absorption is often observed in the 210-230 nm range. nih.gov This transition involves promoting a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group. researchgate.net

For N,N-bis(1-methylpropyl)hexanamide, a weak absorption band corresponding to the n → π* transition would be expected in its UV-Vis spectrum.

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Conformational Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govyoutube.com N,N-bis(1-methylpropyl)hexanamide is a chiral molecule due to the two stereocenters in the N,N-bis(1-methylpropyl) (di-sec-butyl) groups. It can exist as (R,R), (S,S), and meso (R,S) stereoisomers.

The enantiomeric (R,R) and (S,S) forms will produce mirror-image CD spectra, while the achiral meso form will be CD-silent. A CD spectrum provides unique information about the three-dimensional structure of a molecule, as the sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of atoms and chromophores. nih.gov

CD spectroscopy is particularly valuable for conformational analysis, as different rotamers of a chiral molecule can exhibit distinct CD spectra. nih.govru.nl By analyzing the CD spectrum, researchers can gain insights into the preferred solution-phase conformation and the absolute configuration of the stereocenters. scite.ai The electronic transitions observed in UV-Vis spectroscopy (e.g., the n → π* transition of the amide chromophore) will give rise to signals in the CD spectrum, providing a powerful link between electronic structure and stereochemistry.

Theoretical and Computational Chemistry Studies of N,n Bis 1 Methylpropyl Hexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and inherent reactivity of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. arxiv.orgnih.govresearchgate.net For N,N-bis(1-methylpropyl)hexanamide, a full geometry optimization would be performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d)) to accurately model its three-dimensional structure. youtube.com

The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, corresponding to a stable conformer. Key geometric parameters like bond lengths, bond angles, and dihedral angles are determined. The amide group in N,N-disubstituted amides typically exhibits a planar or near-planar geometry due to the resonance between the nitrogen lone pair and the carbonyl π-system. The bulky N,N-bis(1-methylpropyl) groups, however, introduce significant steric hindrance, which can lead to slight pyramidalization at the nitrogen atom and twisting around the C-N amide bond.

Energetic properties, such as the heat of formation and total electronic energy, can also be calculated. These values are crucial for assessing the thermodynamic stability of the molecule.

Table 1: Predicted Geometric Parameters of the Amide Core of N,N-bis(1-methylpropyl)hexanamide from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~ 1.23 Å |

| C-N (Amide) | ~ 1.36 Å | |

| N-C (sec-butyl) | ~ 1.47 Å | |

| Cα-C (Carbonyl) | ~ 1.52 Å | |

| Bond Angle | O=C-N | ~ 122° |

| Cα-C-N | ~ 117° | |

| C-N-C (sec-butyl) | ~ 118° |

| Dihedral Angle | O=C-N-C (sec-butyl)| ~ 180° (anti) or ~0° (syn) |

Note: These are representative values based on DFT studies of similar tertiary amides. Actual values would be determined from specific calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. pku.edu.cntaylorandfrancis.com The energy and spatial distribution of these orbitals are key indicators of a molecule's electronic behavior.

For N,N-bis(1-methylpropyl)hexanamide, the HOMO is expected to be localized primarily on the amide functional group, with significant contributions from the nitrogen lone pair and the p-orbital of the carbonyl oxygen. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilic character. The LUMO is typically the antibonding π* orbital of the carbonyl group (C=O). researchgate.net Its energy (ELUMO) reflects the molecule's ability to accept electrons, highlighting potential sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. rsc.org This analysis can predict that nucleophilic attack will most likely occur at the electrophilic carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Energies for N,N-bis(1-methylpropyl)hexanamide

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating capability (nucleophilicity) |

| ELUMO | ~ 1.2 eV | Electron-accepting capability (electrophilicity) |

Note: These values are illustrative and would be derived from specific quantum chemical calculations.

Conformational Analysis using Computational Methods

The flexibility of the hexanoyl and sec-butyl groups allows N,N-bis(1-methylpropyl)hexanamide to adopt numerous conformations. Understanding this conformational space is essential for predicting its physical and biological properties.

Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. It is less computationally expensive than quantum mechanics, making it ideal for exploring the vast conformational space of flexible molecules. figshare.com Using a suitable force field, such as MMFF or OPLS-AA, a systematic or stochastic search of the potential energy surface can be performed. tandfonline.comresearchgate.net

This search identifies various low-energy conformers (rotational isomers or rotamers) that arise from rotation around single bonds, primarily the C-N amide bond, the N-C(sec-butyl) bonds, and the C-C bonds within the alkyl chains. For tertiary amides, rotation around the C-N bond is hindered due to its partial double-bond character, leading to distinct cis and trans isomers, though steric hindrance from the bulky sec-butyl groups would strongly favor a specific arrangement. nih.govresearchgate.net The analysis reveals the relative energies of these conformers, providing insight into which shapes are most likely to be populated at a given temperature. researchgate.net

While molecular mechanics provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. tandfonline.comtandfonline.comresearchgate.net In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules like water or chloroform), and Newton's equations of motion are solved for each atom over a series of small time steps.

MD simulations of N,N-bis(1-methylpropyl)hexanamide would reveal how the molecule flexes, bends, and rotates at a given temperature. It can show transitions between different conformational states, the timescale of these changes, and how the molecule interacts with its environment. For instance, in an aqueous solution, the simulation would illustrate the hydration of the polar amide group and the hydrophobic collapse of the nonpolar alkyl chains. This provides a realistic model of the molecule's behavior in a liquid state.

Prediction of Spectroscopic Parameters through Computational Modeling

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra or identifying unknown compounds.

DFT calculations are a reliable tool for predicting infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. acs.orgnih.govdiva-portal.org For N,N-bis(1-methylpropyl)hexanamide, key vibrational modes would include the strong C=O stretching frequency (Amide I band), typically found around 1630-1680 cm⁻¹, and the C-N stretching vibration. researchgate.net

NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netrsc.org By calculating the magnetic shielding tensor for each nucleus (¹H and ¹³C), one can determine their chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). This allows for the assignment of every peak in an experimental NMR spectrum to a specific atom in the molecule, aiding in structure elucidation.

Table 3: Predicted Key Spectroscopic Data for N,N-bis(1-methylpropyl)hexanamide

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch (Amide I) | 1655 cm⁻¹ |

| C-N Stretch | 1300 cm⁻¹ | |

| C-H Stretch (Alkyl) | 2850-2960 cm⁻¹ | |

| ¹³C NMR | C=O (Carbonyl) | ~ 173 ppm |

| CH (sec-butyl, attached to N) | ~ 50 ppm | |

| CH₂ (hexyl, α to C=O) | ~ 35 ppm | |

| ¹H NMR | CH (sec-butyl, attached to N) | ~ 3.5 ppm |

| CH₂ (hexyl, α to C=O) | ~ 2.2 ppm |

Note: These are characteristic values for the functional groups present and serve as an example of computationally derived spectroscopic data.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, thereby aiding in the assignment of experimental spectra and the confirmation of molecular structures. nih.govresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts for N,N-bis(1-methylpropyl)hexanamide can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netcore.ac.uk This approach is widely implemented in quantum chemistry software packages. The typical computational protocol involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is commonly done using a DFT functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). core.ac.ukbiointerfaceresearch.com

Magnetic Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding (IMS) tensors for each nucleus are calculated at the same or a higher level of theory. core.ac.uk

Chemical Shift Calculation: The calculated IMS values (σ) are then converted to chemical shifts (δ) by referencing them to the computed shielding of a standard compound, typically tetramethylsilane (TMS). The chemical shift is calculated using the formula: δ_X = σ_TMS - σ_X. core.ac.uk

These predicted chemical shifts can be compared directly with experimental data to validate the proposed structure. The accuracy of these predictions has improved significantly, with mean absolute errors for ¹H shifts often falling below 0.10 ppm with advanced methods. nih.gov

Below is a hypothetical table illustrating the type of data generated from a computational NMR prediction for N,N-bis(1-methylpropyl)hexanamide.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 174.5 | - | - |

| CH₂ (α to C=O) | 36.8 | 2H | 2.25 |

| CH₂ | 31.5 | 2H | 1.65 |

| CH₂ | 25.4 | 2H | 1.30 |

| CH₂ | 22.6 | 2H | 1.30 |

| CH₃ (terminal) | 14.0 | 3H | 0.90 |

| N-CH | 51.0 | 1H | 3.80 |

| CH₂ (sec-butyl) | 27.0 | 2H | 1.50 |

| CH₃ (sec-butyl, ethyl) | 11.0 | 3H | 0.85 |

| CH₃ (sec-butyl, methyl) | 20.0 | 3H | 1.15 |

Note: The values in Table 1 are illustrative and represent typical chemical shifts for the functional groups present in the molecule, based on general principles of NMR spectroscopy and computational chemistry.

Simulated Vibrational Spectra for IR and Raman Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk Computational simulations of these spectra are essential for assigning the observed vibrational modes to specific molecular motions. biointerfaceresearch.com

The process for simulating IR and Raman spectra for N,N-bis(1-methylpropyl)hexanamide involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This computes the second derivatives of the energy with respect to the nuclear positions, yielding the harmonic vibrational frequencies. biointerfaceresearch.com

Intensity Calculation: IR intensities are determined from the changes in the molecular dipole moment during each vibration, while Raman activities are calculated from the changes in polarizability. cardiff.ac.uk

Spectral Simulation: The calculated frequencies and intensities are then convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a simulated spectrum that can be visually compared with an experimental one. nih.gov

A crucial aspect of this analysis is the Total Energy Distribution (TED), which describes the contribution of individual internal coordinates (bond stretches, angle bends, etc.) to each normal vibrational mode. biointerfaceresearch.com This allows for a precise assignment of spectral bands. For instance, the strong IR absorption band characteristic of amides, the Amide I band, is primarily due to the C=O stretching vibration. nih.gov

An illustrative table of calculated vibrational frequencies and their assignments for N,N-bis(1-methylpropyl)hexanamide is presented below.

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Primary Contribution (TED) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| 2960-2850 | C-H Stretch | ν(C-H) in alkyl chains | Strong | Strong |

| 1645 | Amide I | ν(C=O) | Very Strong | Medium |

| 1460 | C-H Bend | δ(CH₂) scissoring | Medium | Medium |

| 1375 | C-H Bend | δ(CH₃) symmetric bend | Medium | Medium |

| 1250 | Amide III | ν(C-N) + δ(N-H) coupling (in secondary amides) / C-N stretch | Medium | Weak |

| 1150 | C-N Stretch | ν(C-N) | Medium | Weak |

Note: The data in Table 2 are representative examples based on well-established vibrational frequencies for amides and alkyl groups and are intended for illustrative purposes.

Computational Mechanistic Studies of Reactions Involving Hexanamides

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into the structures of transition states and the energetics of reaction pathways. rsc.org For reactions involving hexanamides, such as their formation and cleavage, computational studies can map out the potential energy surface and identify the rate-determining steps. researchgate.net

Transition State Analysis for Amide Formation and Cleavage

The formation of an amide from a carboxylic acid and an amine, and its reverse reaction, cleavage via hydrolysis, are fundamental organic reactions. Transition state theory is the framework used to understand the kinetics of these processes.

Amide Formation: The direct condensation of a carboxylic acid and an amine to form an amide is a thermally demanding reaction. Computational studies can investigate the uncatalyzed mechanism, which typically proceeds through a tetrahedral intermediate. The key steps involve:

Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the carboxylic acid.

Proton transfer events, often facilitated by a second molecule of the amine or acid.

Departure of a water molecule.

DFT calculations can locate the transition state for the rate-limiting step, which is often the C-O bond cleavage to eliminate water. diva-portal.org The calculated activation energy barrier provides a quantitative measure of the reaction rate.

Amide Cleavage (Hydrolysis): The hydrolysis of amides can be acid- or base-catalyzed. Computational analysis can model these pathways:

Acid-catalyzed: Involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water.

Base-catalyzed: Involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate.

For both pathways, computational chemists can identify the transition state structures, calculate the activation energies, and use Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition states connect the correct reactants and products on the potential energy surface. smu.edu

Catalytic Cycle Elucidation for Metal-Catalyzed Amidation

Direct amidation of carboxylic acids with amines is often inefficient and requires harsh conditions. Consequently, various metal-based catalysts have been developed to facilitate this transformation under milder conditions. catalyticamidation.info Computational studies are instrumental in elucidating the complex catalytic cycles of these reactions. nih.gov

A computational investigation of a metal-catalyzed amidation involving a hexanamide (B146200) precursor, such as the reaction between hexanoic acid and di(sec-butyl)amine, would typically involve the following DFT calculations:

Catalyst-Substrate Interactions: Modeling the coordination of the carboxylic acid and amine to the metal center.

Mechanistic Steps: Investigating the elementary steps of the proposed catalytic cycle. This could include oxidative addition, ligand exchange, nucleophilic attack, and reductive elimination. ibs.re.kr

Transition State Search: Locating the transition state for each elementary step to determine the energetics of the entire cycle.

For example, studies on zirconium-catalyzed direct amidation have used DFT to propose a catalytic cycle involving a dinuclear zirconium species. nih.gov The calculations suggested that the key step is the nucleophilic attack of the amine on a zirconium-coordinated carboxylate, with the energy barriers being feasible under the experimental conditions. nih.gov Such computational insights are crucial for understanding catalyst behavior and for the rational design of new, more efficient catalysts for amide synthesis. catalyticamidation.info

Investigations into Biological Activities and Mechanistic Understanding Non Clinical Focus

Evaluation of Insecticidal or Pest Control Activities of Hexanamide (B146200) Derivatives

The search for novel insecticides is driven by the need to manage insect vectors of disease and agricultural pests, especially in light of growing resistance to existing chemical controls. Carboxamides, a chemical class that includes hexanamide derivatives, have been evaluated for their potential as toxicants against medically important insects.

A notable study investigated the structure-activity relationships of 33 carboxamides as toxicants against female Aedes aegypti, the primary vector for dengue and yellow fever viruses. nih.govoup.comdtic.milusda.gov This research involved topical application of the compounds to assess their toxicity. The study included nine categories of carboxamides: benzamides, phenyl-propenamides, propanamides, butanamides, butenamides, pentanamides, pentenamides, hexanamides, and hexenamides, all of which exhibited varying levels of toxicity. nih.govoup.comdtic.mil

Within the hexanamide group, six analogs were synthesized and evaluated. The toxicity of these compounds, measured as the 24-hour lethal dose 50 (LD50) and lethal dose 95 (LD95), varied based on the N-substituents on the amide. For instance, hexahydro-1-(1-oxohexyl)-1H-azepine was identified as the most toxic of the 33 carboxamides tested, with an LD50 value of 0.4 µg per mosquito. nih.govoup.comdtic.mil Conversely, N,N-diallyl-hexanamide was found to be the least toxic among the hexanamide analogs. oup.comdtic.mil The study also highlighted that N-butyl > N-cyclohexyl was a structural trend associated with higher toxicity in hexanamides. oup.com While the specific compound Hexanamide, N,N-bis(1-methylpropyl)- was not explicitly detailed in the results, the data on related hexanamides provide valuable insights into how structural modifications influence insecticidal potency.

Interactive Data Table: Toxicity of Hexanamide Analogs against Aedes aegypti

| Compound Name | 24-h LD50 (µ g/mosquito ) | 24-h LD95 (µ g/mosquito ) |

| Hexahydro-1-(1-oxohexyl)-1H-azepine | 0.4 | Not specified |

| N-butyl-N-ethyl-hexanamide | Not specified | Not specified |

| N-cyclohexyl-N-ethyl-hexanamide | Not specified | Not specified |

| N-ethyl-N-phenyl-hexanamide | Not specified | Not specified |

| N-butyl-N-methyl-hexanamide | Not specified | Not specified |

| N,N-diallyl-hexanamide | >10 | >10 |

The precise mode of action for many new classes of insecticides, including various carboxamides, is a critical area of research. arizona.eduufl.eduvigyanvarta.inresearchgate.net Generally, insecticides exert their effects by targeting the nervous system, disrupting metabolic processes, or inhibiting growth and development. researchgate.net For instance, some insecticides act as sodium channel modulators, leading to paralysis and death of the insect. arizona.edu Others may inhibit enzymes like acetylcholinesterase, causing overstimulation of the nervous system. arizona.edu

In the context of carboxamides, some compounds are known to be mitochondrial electron transport inhibitors. dtic.mil However, specific mechanistic studies on hexanamide derivatives as insecticides are not extensively detailed in the available literature. Further research is needed to determine if compounds like Hexanamide, N,N-bis(1-methylpropyl)- share this mode of action or operate through a different mechanism. Understanding the specific target site and the physiological effects is essential for developing effective and selective pest control agents and for managing the potential for insecticide resistance. ufl.edu

Exploration of Antimicrobial Activities of Related Amides

The antimicrobial properties of various chemical compounds are of significant interest in the development of new agents to combat bacteria and fungi. Amides, as a functional group, are present in many biologically active molecules, and their derivatives have been investigated for such activities.

Research has shown that certain N-substituted amides of long-chain fatty acids possess antimicrobial activity. semanticscholar.org In general, the antimicrobial efficacy of alkyl amides is influenced by factors such as the chain length of the alkyl group. asm.org Studies have indicated that compounds with a chain length of 11 to 15 carbons are often the most active. nih.govnih.gov

While the antimicrobial effects of alkyl amides have been noted, they are generally considered to be less potent than their corresponding alkyl amine counterparts. asm.orgnih.govnih.gov The activity of amides is often limited to gram-positive bacteria, with gram-negative bacteria showing more resistance. asm.orgnih.govnih.gov For example, a study on the relationship between chemical structure and antimicrobial activity found that amide derivatives of active fatty acids were less active than amines and primarily affected the more susceptible gram-positive organisms. asm.org

Interactive Data Table: Antimicrobial Activity of Selected Amide Derivatives

| Compound Class | Target Organism(s) | Observed Activity |

| N-substituted amides of long-chain fatty acids | Gram-positive bacteria | Active |

| Alkyl amides | Gram-positive bacteria | Active |

| Amide derivatives of 1,3-dioxolane | Various bacteria and fungi | Active |

| Amide derivatives containing cyclopropane | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate activity |

The mechanisms by which amides exert their antimicrobial effects are thought to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov The introduction of amide functionalities into certain molecular structures, such as conjugated oligoelectrolytes, has been shown to enhance their interaction with and permeabilization of the cytoplasmic membrane of bacteria like E. coli. nih.gov This disruption can lead to leakage of cellular contents and ultimately cell death.

Enzyme and Receptor Interaction Studies (Non-Therapeutic/Non-Clinical)

While the insecticidal and antimicrobial activities of amides suggest interactions with biological targets, specific non-therapeutic enzyme and receptor interaction studies for Hexanamide, N,N-bis(1-methylpropyl)- are not well-documented in the public domain. In the context of insecticidal action, it is known that some insecticides, such as benzoylphenylureas, can act by inhibiting chitin (B13524) synthesis through interaction with specific receptors. nih.gov For antimicrobial compounds, interactions can be with enzymes essential for cell wall synthesis or with components of the cell membrane. Further research would be necessary to elucidate the specific molecular targets of Hexanamide, N,N-bis(1-methylpropyl)- and to understand its interaction with enzymes or receptors at a molecular level.

An article on the biological activities and mechanistic understanding of Hexanamide, N,N-bis(1-methylpropyl)- cannot be generated. A thorough search of scientific literature and databases has revealed a lack of available research data on this specific compound within the scope of the requested outline.

There is no publicly available information regarding:

Binding affinities and molecular docking studies of Hexanamide, N,N-bis(1-methylpropyl)-.

Enzymatic inhibition or activation studies involving this compound in any biochemical pathways.

In vitro studies on cellular response mechanisms to Hexanamide, N,N-bis(1-methylpropyl)-.

Transcriptomic and proteomic analyses of cells treated with this compound.

Without any foundational research on the biological interactions of Hexanamide, N,N-bis(1-methylpropyl)-, it is not possible to create a scientifically accurate and informative article as per the user's request. The generation of content would require speculation and fabrication of data, which is beyond the scope of a factual AI assistant.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Structural Modifications and Their Impact on Biological or Chemical Activities

The biological or chemical activity of an amide is not dictated by a single feature but by the interplay of its constituent parts. For Hexanamide (B146200), N,N-bis(1-methylpropyl)-, the key domains for modification are the hexanoyl (acyl) group and the N,N-bis(1-methylpropyl) (N-substituent) moiety.

The acyl chain of an amide is a critical determinant of its lipophilicity, a property that governs its ability to cross biological membranes and interact with hydrophobic pockets in target proteins or enzymes.

Acyl Chain Length: Altering the length of the n-acyl chain directly modulates the molecule's hydrophobicity. In many classes of biologically active molecules, there is an optimal chain length for maximum efficacy. For instance, studies on lipopeptides have shown that antimicrobial and hemolytic activities are highly dependent on the fatty acid chain length, with an optimum often found between 8 and 12 carbon atoms. mdpi.comresearchgate.net Increasing the chain length beyond this optimum can lead to decreased activity due to poor water solubility or non-specific binding. A systematic variation of the acyl chain in the Hexanamide, N,N-bis(1-methylpropyl)- scaffold (e.g., from butanamide to octanamide) would be a primary step in SAR exploration to determine the ideal lipophilicity for a given target interaction.

Acyl Chain Branching: Introducing branching into the acyl chain (e.g., substituting the hexanoyl group with a 4-methylpentanoyl group) can have several effects. It increases the steric bulk of the acyl portion, which can enhance binding selectivity if the target has a complementary pocket. Branching can also influence the molecule's metabolic stability by sterically hindering access by hydrolytic enzymes. The position and size of the branch are critical variables that can be fine-tuned to optimize target engagement.

The following interactive table illustrates a hypothetical SAR study on the acyl chain, demonstrating how systematic modifications could influence a theoretical biological activity, measured as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Acyl Group | Modification | Theoretical IC₅₀ (µM) | Comment |

|---|---|---|---|---|

| 1 | Butanoyl | Shorter Chain (-2 CH₂) | 50.2 | Reduced lipophilicity may weaken binding. |

| 2 | Pentanoyl | Shorter Chain (-1 CH₂) | 25.8 | Sub-optimal chain length. |

| 3 | Hexanoyl (Parent) | Reference | 10.5 | Lead compound. |

| 4 | Heptanoyl | Longer Chain (+1 CH₂) | 8.1 | Increased lipophilicity improves binding. |

| 5 | Octanoyl | Longer Chain (+2 CH₂) | 15.3 | Exceeds optimal length, possible solubility issues. |

| 6 | 4-Methylpentanoyl | Branched Isomer | 12.1 | Branching slightly reduces activity, suggesting a narrow binding pocket. |

Steric Hindrance: The two sec-butyl groups provide substantial steric shielding to the amide carbonyl. This has a profound effect on the compound's reactivity, making it less susceptible to nucleophilic acyl substitution and enzymatic hydrolysis compared to primary or secondary amides. fiveable.me This inherent stability is often a desirable trait in drug design.

Isomeric Variation: Replacing the 1-methylpropyl (sec-butyl) groups with their isomers, such as 2-methylpropyl (isobutyl), would alter the spatial distribution of the atoms without changing the molecular weight. Such modifications can reveal the steric tolerance of a target's binding site. For instance, SAR studies on other bioactive scaffolds have demonstrated that biological activity can be highly dependent on the steric bulk at the amide nitrogen, with specific branched isomers like isopropyl showing optimal activity. mdpi.com Swapping one or both sec-butyl groups for isobutyl, n-butyl, or tert-butyl groups would systematically probe the shape of the binding pocket.

Electronic Effects: While alkyl groups are primarily considered for their steric and lipophilic contributions, their substitution pattern on the nitrogen can subtly influence the resonance of the amide bond. nih.govauburn.edu This can affect the bond's polarity, rotational barrier, and ability to act as a hydrogen bond acceptor at the carbonyl oxygen.

The interactive table below provides a hypothetical example of how modifying the N-substituents of a hexanamide core could impact biological activity.

| Compound | N-Substituent 1 | N-Substituent 2 | Modification | Theoretical IC₅₀ (µM) | Comment |

|---|---|---|---|---|---|

| 3 | 1-Methylpropyl | 1-Methylpropyl | Reference (Parent) | 10.5 | Lead compound. |

| 7 | 2-Methylpropyl | 2-Methylpropyl | Isomeric Substitution | 18.9 | Less optimal shape for binding pocket. |

| 8 | n-Propyl | n-Propyl | Reduced Steric Bulk | 45.7 | Reduced bulk and lipophilicity decrease activity. |

| 9 | 1-Methylpropyl | 2-Methylpropyl | Asymmetric Isomers | 14.2 | Hybrid structure shows intermediate activity. |

| 10 | Cyclopentyl | Cyclopentyl | Cyclic Substitution | 9.8 | Rigid structure provides a favorable conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

To move beyond qualitative SAR observations, quantitative structure-activity relationship (QSAR) modeling provides a mathematical framework to correlate chemical structure with biological activity. This predictive approach is a cornerstone of modern molecular design.

The development of a QSAR model for a series of Hexanamide, N,N-bis(1-methylpropyl)- derivatives involves a systematic process:

Data Set Generation: A series of analogues is synthesized with diverse but systematically chosen substituents on the acyl chain and nitrogen atom. Their biological activity (e.g., pIC₅₀, which is -log(IC₅₀)) is precisely measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including:

Lipophilicity: Calculated logP (cLogP) or experimentally determined distribution coefficients. nih.gov

Electronic Properties: Partial atomic charges, dipole moment, or Hammett constants for aromatic analogues.

Steric Properties: Molar refractivity, van der Waals volume, or specific steric parameters like Taft's E_s.

Topological Indices: Parameters that describe molecular size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Model Building and Validation: A mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) to link the descriptors to the observed biological activity. A typical QSAR equation might take the form: pIC₅₀ = β₀ + β₁(cLogP) - β₂(Steric_Parameter) + β₃(Electronic_Parameter) The statistical significance and predictive power of the model are rigorously tested using cross-validation techniques and by predicting the activity of a set of molecules (an external test set) not used in the model's creation.

QSAR is part of a broader set of computational strategies that can be broadly categorized as ligand-based or structure-based.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies solely on the information derived from a set of active and inactive molecules.

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential molecular features (e.g., hydrophobic centers, hydrogen bond acceptors/donors) required for biological activity. For the Hexanamide series, a pharmacophore model would likely identify the carbonyl oxygen as a hydrogen bond acceptor and the various alkyl chains as key hydrophobic features. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) align the series of active compounds and generate 3D steric and electrostatic fields. These fields are then correlated with activity, providing a 3D map that highlights regions where steric bulk or specific electronic properties are favorable or unfavorable for activity.

Structure-Based Design: When the 3D structure of the target protein or enzyme is available (e.g., from X-ray crystallography), it provides a powerful template for design.

Molecular Docking: This technique computationally places a ligand (e.g., Hexanamide, N,N-bis(1-methylpropyl)-) into the binding site of the target. nih.gov Docking algorithms predict the preferred binding orientation and calculate a score that estimates binding affinity. This allows researchers to visualize how the acyl chain fits into a hydrophobic pocket or how the N-substituents interact with nearby amino acid residues, providing a structural rationale for the observed SAR and guiding the design of new derivatives with improved complementarity. nih.gov

Rational Design Principles for Derivative Synthesis and Optimization

The ultimate goal of SAR and QSAR studies is to establish a set of rational design principles for the optimization of a lead compound. For the Hexanamide, N,N-bis(1-methylpropyl)- scaffold, this process would be an iterative cycle of design, synthesis, and testing.

Initial SAR Exploration: The first step involves synthesizing a focused library of derivatives to explore the chemical space around the lead compound. This includes varying acyl chain length and branching, as well as modifying the N-substituents with different isomers and cyclic analogues. mdpi.commdpi.com

Hypothesis Generation: The initial SAR data is analyzed to generate hypotheses. For example, "increasing acyl chain lipophilicity enhances activity, while steric bulk at the N-position is strictly constrained."

Model-Driven Design: QSAR or pharmacophore models are built from the initial data to quantify the SAR and predict the activity of new, unsynthesized compounds. If the target structure is known, molecular docking is used to prioritize designs that exhibit superior binding interactions.

Iterative Optimization: New generations of compounds are designed based on the model's predictions. These compounds are synthesized and tested, and the resulting data is used to refine and improve the predictive models. This iterative process allows for a focused and efficient search for derivatives with superior properties, such as enhanced potency, improved selectivity against off-targets, and better metabolic stability.

By systematically applying these principles, the simple scaffold of Hexanamide, N,N-bis(1-methylpropyl)- can serve as a starting point for the development of highly optimized and potentially valuable chemical agents.

Lack of Publicly Available Research Data for Hexanamide, N,N-bis(1-methylpropyl)-

Extensive searches of scientific databases and literature have revealed a significant lack of publicly available research specifically focused on the structure-activity relationship (SAR) studies, pharmacophore modeling, and computational screening of the chemical compound Hexanamide, N,N-bis(1-methylpropyl)- .

While the principles of medicinal chemistry and drug design, including SAR studies, pharmacophore modeling, and computational screening, are widely applied to a vast range of chemical entities, it appears that "Hexanamide, N,N-bis(1-methylpropyl)-" has not been a subject of detailed investigation in these areas within the accessible scientific literature.

Therefore, it is not possible to provide a detailed, evidence-based article on the specific topics requested in the outline for this particular compound. Any attempt to generate such content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published research findings.

This absence of data highlights a potential area for future research, should the compound be identified as a candidate for biological activity or other applications.

Environmental Behavior and Degradation Pathways Research

Photolytic and Hydrolytic Degradation Studies of Amides in Environmental Systems

Amides, including N,N-disubstituted structures like Hexanamide (B146200), N,N-bis(1-methylpropyl)-, can undergo degradation in the environment when exposed to sunlight (photolysis) and water (hydrolysis). The rates and products of these degradation processes are influenced by a variety of environmental factors.

Hydrolytic Degradation: The hydrolysis of amides, particularly tertiary amides, is a significant degradation pathway. The stability of the amide bond is considerable, and its cleavage is often the rate-determining step in the degradation process. uregina.ca Under alkaline conditions, the hydrolysis of tertiary amides can be facilitated. arkat-usa.orgumich.edu The general mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then break down to form a carboxylic acid and a secondary amine. uregina.caresearchgate.net For Hexanamide, N,N-bis(1-methylpropyl)-, hydrolysis would yield hexanoic acid and di(sec-butyl)amine.

Photolytic Degradation: The absorption of ultraviolet (UV) radiation can lead to the photodegradation of aliphatic amides. nih.govacs.org The primary photochemical processes for aliphatic polyamides involve chain scission through various pathways, including the cleavage of the N-Cβ bond. nih.govacs.org For Hexanamide, N,N-bis(1-methylpropyl)-, exposure to sunlight could potentially lead to the cleavage of the bonds within the hexanamide structure. The degradation products would depend on the specific bonds that are broken. For instance, cleavage of the carbonyl-nitrogen bond is a possible pathway. nih.govacs.org The small amounts of N,N-diethyl-m-toluamide (DEET) that enter the atmosphere are subject to rapid photo-oxidation mediated by hydroxyl radicals. nih.gov A similar fate could be expected for Hexanamide, N,N-bis(1-methylpropyl)- in the atmosphere.

A proposed degradation pathway for a related compound, N,N-di-(2-ethylhexyl)butyramide (DEHBA), under radiolytic conditions (which can induce similar bond cleavages as photolysis) identified bis-2-ethylhexylamine and N-(2-ethylhexyl)butyramide as major degradation products resulting from C-N bond cleavage. rsc.org This suggests that analogous products, such as N-(1-methylpropyl)hexanamide and di(sec-butyl)amine, could be formed from the photolytic degradation of Hexanamide, N,N-bis(1-methylpropyl)-.

Table 1: Potential Hydrolytic and Photolytic Degradation Products of Hexanamide, N,N-bis(1-methylpropyl)-

| Degradation Pathway | Potential Products |

|---|---|

| Hydrolysis | Hexanoic acid, Di(sec-butyl)amine |

| Photolysis | N-(1-methylpropyl)hexanamide, Di(sec-butyl)amine, and other radical species |

Several environmental factors can influence the rate of photolytic and hydrolytic degradation of amides.

pH: The rate of amide hydrolysis is pH-dependent. researchgate.net For tertiary amides, hydrolysis can be accelerated under strongly acidic or alkaline conditions. uregina.caarkat-usa.org At neutral pH, the hydrolysis rate is generally slow. researchgate.net

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. researchgate.net

Sunlight Intensity: The rate of photolytic degradation is directly related to the intensity and wavelength of incident sunlight. nih.govacs.org

Presence of Photosensitizers: Natural photosensitizers in water bodies, such as humic acids, can sometimes accelerate the photodegradation of organic compounds.

Biodegradation Mechanisms in Environmental Compartments

Biodegradation is a crucial process for the removal of organic compounds from the environment. Microorganisms in soil and water can utilize organic molecules as a source of carbon and energy, leading to their breakdown and mineralization. nih.govresearchgate.net

The biodegradation of amides has been the subject of various studies. The primary mechanism for the microbial degradation of amides is the enzymatic hydrolysis of the amide bond. nih.govnih.govnih.gov This initial step is often carried out by amidase enzymes produced by a wide range of bacteria. nih.gov

Studies on various amides have shown that they can be degraded by suspended bacterial populations in natural waters. nih.govnih.gov The rate of microbial transformation can be described by second-order kinetics, which depend on both the concentration of the chemical and the microbial population. nih.govnih.gov While specific studies on Hexanamide, N,N-bis(1-methylpropyl)- are limited, research on other fatty acid amides indicates that tertiary amides may be more resistant to biodegradation than primary and secondary amides. nih.gov However, some bacteria are capable of degrading N,N-disubstituted amides. nih.gov The soil is considered a primary reservoir for amide herbicides in the environment. nih.govresearchgate.net

The initial step in the aerobic biodegradation of amides is typically the hydrolysis of the amide bond, yielding a carboxylic acid and an amine. nih.gov For Hexanamide, N,N-bis(1-methylpropyl)-, this would result in the formation of hexanoic acid and di(sec-butyl)amine.

Following this initial cleavage, the resulting products are generally further metabolized by microorganisms. Hexanoic acid, a fatty acid, can be readily degraded through beta-oxidation. The fate of di(sec-butyl)amine would depend on the capabilities of the present microbial communities. Some microorganisms are known to degrade secondary amines. researchgate.net

Table 2: Potential Microbial Degradation Pathway of Hexanamide, N,N-bis(1-methylpropyl)-

| Step | Reaction | Products |

|---|---|---|

| 1. Initial Hydrolysis | Enzymatic cleavage of the amide bond | Hexanoic acid and Di(sec-butyl)amine |

| 2. Further Degradation | Beta-oxidation of the fatty acid and degradation of the amine | Carbon dioxide, water, and biomass |

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. mdpi.com These models integrate the physicochemical properties of a compound with environmental parameters to estimate its partitioning between air, water, soil, and sediment, as well as its degradation rates. nih.govresearchgate.netmdpi.com

For a compound like Hexanamide, N,N-bis(1-methylpropyl)-, a multimedia environmental fate model could be used to predict its environmental distribution. nih.gov Key input parameters for such a model would include:

Vapor pressure

Water solubility

Octanol-water partition coefficient (Kow)

Rates of hydrolysis, photolysis, and biodegradation

Based on the properties of similar N,N-dialkyl amides, it is expected that Hexanamide, N,N-bis(1-methylpropyl)- would have low water solubility and a tendency to partition to soil and sediment. nih.gov Its persistence in the environment would be determined by the combined rates of its degradation processes. If biodegradation is slow, the compound could exhibit moderate to high persistence in soil and aquatic systems. The bioaccumulation potential is generally considered low for amides like DEET. nih.gov

The persistence of a chemical is often characterized by its half-life in different environmental compartments. While specific half-life data for Hexanamide, N,N-bis(1-methylpropyl)- is not available, the degradation of DEET in surface waters and soil occurs at a moderate to rapid rate, with a half-life measured in days to weeks. nih.gov

Development of Predictive Models for Environmental Distribution

There is a significant lack of specific data and established models to predict the environmental distribution of Hexanamide, N,N-bis(1-methylpropyl)-. While general predictive models for the environmental fate of organic chemicals, such as multimedia compartmental models and fugacity-based approaches, are utilized for various compounds, their direct application or validated results for this particular amide are not documented in available research. The development of such models requires empirical data on the compound's physicochemical properties, including its solubility, vapor pressure, and partition coefficients, which are not widely reported for Hexanamide, N,N-bis(1-methylpropyl)-. Without this foundational data, the behavior of the compound in different environmental compartments—such as air, water, soil, and sediment—cannot be accurately modeled.

Bioaccumulation Potential in Non-Human Biota

Similarly, there is a scarcity of research focused on the bioaccumulation potential of Hexanamide, N,N-bis(1-methylpropyl)- in non-human organisms. Bioaccumulation studies are crucial for understanding the potential for a chemical to concentrate in the tissues of organisms at a rate faster than it is lost. Key metrics, such as the Bioconcentration Factor (BCF), are determined through extensive experimental testing on various aquatic and terrestrial species. The scientific literature does not currently provide specific BCF values or detailed studies on the uptake, metabolism, and excretion of Hexanamide, N,N-bis(1-methylpropyl)- in any non-human biota. Therefore, its potential to accumulate in the food chain remains uncharacterized.

Due to the absence of specific research data for Hexanamide, N,N-bis(1-methylpropyl)- in these critical environmental areas, a thorough and scientifically accurate discussion on the development of predictive environmental distribution models and its bioaccumulation potential cannot be provided at this time.

Analytical Method Development for Research Purposes

Chromatographic Methods for Separation, Purification, and Analysis

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For "Hexanamide, N,N-bis(1-methylpropyl)-" and related compounds, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like "Hexanamide, N,N-bis(1-methylpropyl)-". The optimization of GC methods aims to achieve high resolution, short analysis times, and good peak shapes. Key parameters for optimization include the choice of carrier gas, column dimensions, stationary phase, and temperature programming. restek.com